molecular formula C11H16ClNO B2900862 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 2305151-95-3

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2900862
CAS No.: 2305151-95-3
M. Wt: 213.71
InChI Key: ZWKHMBVJXLNPNH-JUAUBFSOSA-N
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Description

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a cyclobutanamine derivative, where the amine group is attached to a cyclobutane ring, and a methoxyphenyl group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the cyclobutanamine ring. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclobutanamine derivatives on biological systems.

    Medicine: Investigating potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKHMBVJXLNPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305151-95-3
Record name (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride
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